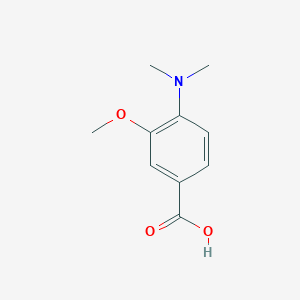

3-Methoxy-4-dimethylaminobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are cornerstone compounds in the landscape of chemical research and industry. The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxyl group, is a versatile building block in organic synthesis. nih.gov Its derivatives are integral to the development of pharmaceuticals, with the benzoic acid moiety being present in a wide range of bioactive molecules exhibiting anticancer and antimicrobial properties. preprints.orgnih.gov Researchers have utilized these derivatives to create novel compounds for treating various diseases. preprints.org Beyond medicine, they are used as precursors for dyes, fragrances, and polymers. chemixl.com The study of how different functional groups attached to the benzoic acid ring alter its chemical properties has also been fundamental to the development of physical organic chemistry, providing a basis for understanding reaction mechanisms and molecular interactions. ucl.ac.uk

Overview of Electron-Donating and Electron-Withdrawing Substituents in Aromatic Systems

The chemical behavior of an aromatic ring, such as the one in benzoic acid, is profoundly influenced by the nature of the substituent groups attached to it. These groups are broadly classified based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups, increase the electron density of the aromatic ring. This generally makes the ring more reactive towards electrophilic aromatic substitution. In the context of benzoic acid, EDGs tend to decrease acidity (increase the pKa) by destabilizing the resulting carboxylate anion. libretexts.org By pushing electron density towards the negatively charged carboxylate, they intensify the charge, making the anion less stable and therefore, the parent acid less likely to donate its proton. libretexts.org

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and formyl (-CHO) groups, pull electron density away from the aromatic ring. libretexts.org This deactivates the ring towards electrophilic substitution. For benzoic acid derivatives, EWGs increase the acidity (decrease the pKa). They achieve this by delocalizing and stabilizing the negative charge of the carboxylate anion, which facilitates the release of the proton. scribd.com

The interplay of these electronic effects, which can operate through both inductive (through sigma bonds) and resonance (through the pi system) pathways, is a key predictor of a molecule's reactivity and acidity. pearson.com

The table below illustrates the effect of various substituents on the acidity of benzoic acid.

| Substituent | pKa | Effect of Substituent |

| -H (Benzoic Acid) | 4.20 | Reference |

| p-OCH₃ | 4.47 | Electron-Donating (Decreases Acidity) reddit.com |

| p-NO₂ | 3.44 | Electron-Withdrawing (Increases Acidity) |

| m-NO₂ | 3.45 | Electron-Withdrawing (Increases Acidity) |

| p-CHO | 3.75 | Electron-Withdrawing (Increases Acidity) libretexts.org |

Scope and Research Focus on 3-Methoxy-4-dimethylaminobenzoic Acid

Specific research dedicated exclusively to this compound is not extensively documented in publicly available literature. However, its chemical nature can be inferred from its structure, which features a benzoic acid core with two powerful electron-donating groups: a methoxy group (-OCH₃) at position 3 and a dimethylamino group (-N(CH₃)₂) at position 4.

The dimethylamino group is a particularly strong activating group, donating electron density through resonance. The methoxy group is also an electron-donating substituent. The combined effect of these two EDGs would be expected to significantly increase the electron density of the benzene ring, making it highly activated towards electrophilic substitution. Furthermore, these groups would be predicted to decrease the acidity of the carboxylic acid group substantially, resulting in a pKa value higher than that of benzoic acid (4.20) and likely higher than that of 4-methoxybenzoic acid (4.47). reddit.com

Potential research on this compound could explore its utility as a synthetic intermediate. The high electron density of the ring could facilitate certain chemical transformations that are difficult with less activated benzoic acids. For instance, compounds like 4-(dimethylamino)benzoic acid are known to be used in the synthesis of more complex molecules, such as derivatives that promote neurogenesis. pharmaffiliates.com Similarly, related compounds like 3-Methoxy-4-methylbenzoic acid serve as key precursors in the synthesis of antibiotics. nbinno.comchemicalbook.com Given these precedents, this compound could be a valuable building block in pharmaceutical and materials science research.

Below is a table of related compounds for contextual reference.

| Compound Name | Molecular Formula | CAS Number | Key Feature |

| Benzoic Acid | C₇H₆O₂ | 65-85-0 | Parent Compound |

| 3-Methoxybenzoic Acid | C₈H₈O₃ | 586-38-9 | Contains one EDG (-OCH₃) nih.gov |

| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 619-84-1 | Contains one strong EDG (-N(CH₃)₂) drugbank.comnih.gov |

| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 7151-68-0 | Structurally similar analog chemixl.comsigmaaldrich.comnist.gov |

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

4-(dimethylamino)-3-methoxybenzoic acid |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(10(12)13)6-9(8)14-3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

KDYVHXMLAPEIRK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 Dimethylaminobenzoic Acid and Its Chemical Precursors/analogs

Historical and Current Approaches to Substituted Benzoic Acid Synthesis

The strategic construction of substituted benzoic acids often involves multi-step pathways to ensure correct regiochemistry and functional group compatibility. Methodologies have evolved to improve yield, purity, and safety.

Reductive alkylation is a powerful method for forming carbon-nitrogen bonds, commonly used to synthesize alkylated amines from primary or secondary amines or even nitro compounds. This approach is particularly important in the synthesis of N,N-dimethylaminobenzoic acids. One prominent method involves a two-step reductive alkylation process starting from a nitrobenzoic acid. In this process, a methanolic solution of the nitrobenzoic acid is reacted with hydrogen under pressure in the presence of a palladium catalyst. google.com This initially reduces the nitro group to an amino group, which then undergoes methylation in the same pot.

Another approach starts with the corresponding aminobenzoic acid. The reductive methylation of an aqueous solution of a salt of 3-aminobenzoic acid can be achieved using formaldehyde (B43269) in the presence of a supported transition metal catalyst and hydrogen pressure. google.com The controlled addition of formaldehyde and a gradual increase in temperature are key to achieving high conversion rates. google.comepo.org This method avoids the use of more toxic alkylating agents like methyl halides or dimethyl sulphate. google.comepo.org

Palladium catalysis, often induced by visible light, has also been developed for the reductive alkylation of imines with alkyl bromides, showcasing the versatility of palladium in modern synthetic transformations. nih.govrsc.org While not directly applied to aminobenzoic acids in the cited literature, this highlights the ongoing innovation in palladium-catalyzed C-N bond formation.

| Starting Material | Key Reagents & Catalyst | Yield | Reference |

|---|---|---|---|

| 3-Nitrobenzoic acid | Hydrogen, Methanol (B129727), Palladium catalyst | ~92% | google.com |

| 3-Aminobenzoic acid (as salt) | Formaldehyde, Hydrogen, Supported transition metal catalyst | 99% conversion | google.comepo.org |

Esterification is a common strategy to protect the carboxylic acid functional group, preventing it from interfering with subsequent reactions on other parts of the molecule. Once the desired transformations are complete, the ester is hydrolyzed back to the carboxylic acid.

For instance, the synthesis of 3-methoxybenzoic acid can begin with 3-hydroxybenzoic acid, which is first subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in This intermediate can then undergo further reactions before the final hydrolysis step. The hydrolysis of the ester back to the carboxylic acid is typically achieved using a base, such as aqueous potassium hydroxide, followed by acidification. rasayanjournal.co.in The rates of acid-catalyzed hydrolysis for various substituted benzoic acid esters have been studied extensively, providing insight into the reaction mechanisms. acs.orgacs.orggoogle.com

This protective strategy is evident in the synthesis of complex molecules like bosutinib (B1684425), which starts with the esterification of 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol. mdpi.com This initial step yields methyl 4-hydroxy-3-methoxybenzoate, protecting the acid group to allow for subsequent alkylation, nitration, and other transformations. mdpi.com

The synthesis of highly functionalized benzoic acid derivatives often requires a sequence of reactions, known as a multi-step synthesis. libretexts.org Each step introduces a new functional group or modifies an existing one, gradually building the complexity of the target molecule.

A clear example is the synthesis of the protein kinase inhibitor bosutinib from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The process involves a sequence of seven key steps:

Esterification: Protection of the carboxylic acid.

Alkylation: Introduction of a side chain onto the phenolic hydroxyl group.

Nitration: Addition of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Cyclization: Formation of a quinoline (B57606) ring system.

Chlorination: Activation of the quinoline ring for subsequent amination.

Amination (x2): Addition of the final side chains to complete the molecule. mdpi.com

Such multi-step syntheses are common in pharmaceutical chemistry, where the final product must have a precise arrangement of various functional groups to achieve its biological activity. weebly.comnbinno.com These strategies require careful planning to ensure compatibility between reagents and intermediates at each stage. libretexts.org

Synthesis of Specific Methoxy- and Dimethylaminobenzoic Acid Isomers and Derivatives

The specific placement of methoxy (B1213986) and dimethylamino groups on the benzoic acid scaffold is achieved through regioselective synthetic methods.

Derivatives of 3-methoxybenzoic acid are valuable intermediates in organic synthesis. medchemexpress.comresearchgate.net A common route to 3-methoxybenzoic acid itself involves the etherification of the corresponding hydroxybenzoic acid. For example, 3-hydroxy methyl benzoate (B1203000) can be reacted with an alkyl halide in the presence of a base like potassium carbonate to yield a 3-alkoxy methyl benzoate derivative. rasayanjournal.co.in Subsequent hydrolysis provides the desired 3-alkoxy benzoic acid. rasayanjournal.co.in

More advanced techniques, such as ortho-metalation, offer direct and regioselective synthesis of substituted methoxybenzoic acids. This methodology allows for the selective functionalization of positions adjacent (ortho) to the existing groups by varying the base and reaction conditions. ebi.ac.uk

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid | Esterification, Etherification, Hydrolysis | 1. MeOH/H₂SO₄; 2. Alkyl halide/K₂CO₃; 3. Aq. KOH | 3-Alkoxy benzoic acids | rasayanjournal.co.in |

| m-Anisic acid | ortho-Metalation | s-BuLi/TMEDA or n-BuLi/t-BuOK | Regioselectively substituted methoxybenzoic acids | ebi.ac.uk |

The synthesis of N,N-dimethylaminobenzoic acid derivatives is well-documented, primarily due to their use as intermediates for dyes like Crystal Violet Lactone. google.comepo.org The most industrially significant methods rely on reductive alkylation.

As previously mentioned, the reductive alkylation of 3-nitrobenzoic acid in methanol with a palladium catalyst is a high-yield process for producing 3-(N,N-dimethylamino)benzoic acid. google.com The reaction proceeds by reducing the nitro group to an amine, which is then dimethylated in situ. The product can be isolated with high purity (around 98%) by concentrating the methanolic solution and cooling to precipitate the crystals. google.com

Alternatively, starting from 3-aminobenzoic acid, reductive methylation with formaldehyde and hydrogen over a catalyst provides an efficient route. google.comepo.org This process can be finely controlled by the rate of formaldehyde addition and the reaction temperature, leading to nearly quantitative conversion to the desired N,N-dimethylated product. google.comepo.org The synthesis of other isomers, such as complexes of 4-N,N-dimethylaminobenzoic acid, has also been reported, typically starting from the sodium salt of the acid. dergipark.org.tr

Influence of Substituent Effects on Synthetic Efficiency

The synthetic efficiency of 3-Methoxy-4-dimethylaminobenzoic acid and its analogs is significantly governed by the electronic properties of the substituents on the aromatic ring. The methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups, both being strong electron-donating groups, play a crucial role in directing the reactivity of the benzene (B151609) ring.

The methoxy group, located at the meta-position to the carboxylic acid, and the dimethylamino group, at the para-position, both activate the aromatic ring towards electrophilic substitution. This increased nucleophilicity can facilitate certain reactions. However, this enhanced reactivity can also lead to challenges, such as over-reaction or lack of regioselectivity if not carefully controlled.

In the synthesis of related compounds, the electron-donating nature of these substituents can influence the reaction conditions required. For instance, in reactions involving electrophilic addition to the aromatic ring, the presence of these activating groups may allow for milder reaction conditions compared to unsubstituted benzoic acid. Conversely, for reactions where the carboxylic acid group's electronic character is pivotal, the electron-donating effects of the methoxy and dimethylamino groups can modulate its reactivity.

The interplay of these substituent effects is a key consideration in the design of efficient synthetic routes. The selection of appropriate protecting groups, catalysts, and reaction conditions is often necessary to achieve high yields and purity of the desired product.

Stable Isotope Labeling Strategies for Aminobenzoic Acids

Stable isotope labeling is an invaluable tool in various scientific disciplines, including drug metabolism studies and quantitative analysis. For aminobenzoic acids and their derivatives, several strategies have been developed to incorporate stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

One common approach for deuterium labeling involves the use of deuterated reagents during the synthesis. For example, in the synthesis of 4-(dimethylamino)benzoic acid derivatives, deuterium-enriched N-hydroxysuccinimide (NHS) ester reagents have been utilized. researchgate.net These labeled reagents can react with the primary amine group of other molecules to introduce the isotopic label. researchgate.net

Another strategy involves the direct exchange of protons for deuterons on the aromatic ring. This can be achieved by treating the aminobenzoic acid with a deuterium source, such as D₂O, under acidic or basic conditions, or with a suitable catalyst. The positions on the ring that are most susceptible to this exchange are often influenced by the electronic nature of the existing substituents.

For the introduction of ¹³C or ¹⁵N, the synthesis would typically start from a commercially available labeled precursor. For instance, a synthesis could commence with a ¹³C-labeled benzene derivative or a ¹⁵N-labeled aniline (B41778) precursor. The subsequent synthetic steps would then be carried out to build the final aminobenzoic acid structure, carrying the stable isotope in a specific position.

These labeling strategies enable the preparation of isotopically enriched this compound and its analogs, which can then be used as internal standards in mass spectrometry-based quantification or as probes to elucidate metabolic pathways.

| Labeled Compound Class | Isotope | Labeling Approach | Reference |

| 4-(dimethylamino)benzoic acid derivatives | D | Use of deuterium-enriched N-hydroxysuccinimide (NHS) ester reagents | researchgate.net |

| Aminobenzoic acids | D | Direct H/D exchange on the aromatic ring | General Knowledge |

| Aminobenzoic acids | ¹³C, ¹⁵N | Synthesis from commercially available labeled precursors | General Knowledge |

Structural Elucidation and Advanced Analytical Characterization of 3 Methoxy 4 Dimethylaminobenzoic Acid

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, 1H-13C HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Methoxy-4-dimethylaminobenzoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N,N-dimethyl group protons.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-donating dimethylamino group and the methoxy group, and the electron-withdrawing carboxylic acid group.

Methoxy Protons (-OCH₃): This group would appear as a sharp singlet.

N,N-Dimethyl Protons (-N(CH₃)₂): This group would also produce a sharp singlet, typically at a different chemical shift from the methoxy protons.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad, appearing at a significantly downfield chemical shift.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (H-2, H-5, H-6) | 6.5 - 8.0 | Doublet, Doublet, Singlet/Doublet of Doublets | 3H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups.

Methoxy Carbon (-OCH₃): A single peak in the aliphatic region.

N,N-Dimethyl Carbons (-N(CH₃)₂): A single peak corresponding to the two equivalent methyl carbons.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-O, C-N) | 145 - 160 |

| Aromatic (C-H, C-C) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

¹¹⁹Sn NMR and 1H-¹³C HMQC:

¹¹⁹Sn NMR: This technique is specific to organotin compounds. Its application would only be relevant if this compound were used as a ligand in a complex containing a tin (Sn) atom. For the isolated compound, this analysis is not applicable.

1H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence): This two-dimensional NMR experiment would be used to establish the direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the aromatic ring and the methyl groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the IR or FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl groups, C-O stretches of the methoxy group and carboxylic acid, and C-N stretches of the dimethylamino group.

Expected IR/FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic/Alkyl | C-H stretch | 2850-3100 | Medium-Strong |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |

| Methoxy/Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

Mass Spectrometry (MS, Electrospray Tandem MS, High-Resolution MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO₃ = 195.22 g/mol ). Characteristic fragmentation patterns, such as the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or a carboxyl group (-45 Da), would also be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Electrospray Tandem MS (MS/MS): Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z 196.09) or deprotonated molecule [M-H]⁻ (m/z 194.08) would be generated. Tandem MS involves selecting this parent ion and fragmenting it to produce daughter ions, which provides further structural information and confirms the connectivity of the atoms.

Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| Standard MS (EI) | M⁺ | 195 | Molecular Weight |

| HRMS (ESI) | [M+H]⁺ | 196.0917 | Elemental Formula Confirmation (C₁₀H₁₄NO₃⁺) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

The analysis would yield precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This technique would provide unequivocal proof of the substitution pattern on the benzene ring.

Elemental Analysis (C, H, N, Sn) for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental percentages are compared with the calculated theoretical values based on the molecular formula (C₁₀H₁₃NO₃) to verify the compound's purity and elemental composition. The analysis for tin (Sn) would not be relevant unless the compound was part of an organotin complex.

Expected Elemental Analysis Data for C₁₀H₁₃NO₃

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 61.53% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 7.18% |

Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. They are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. The compound would elute at a characteristic retention time, and a detector (e.g., UV-Vis) would be used for quantification. Purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid group, direct GC-MS analysis of this compound is challenging. A derivatization step, such as esterification (e.g., converting the carboxylic acid to a methyl ester), would typically be required to increase its volatility. The resulting derivative would then be analyzed by GC-MS, providing a specific retention time and a mass spectrum that could be used for identification and purity assessment.

Investigation of Solution-Phase Self-Association and Speciation of Benzoic Acid Derivatives

The behavior of molecules in solution is fundamental to controlling processes such as crystallization and nucleation, as the self-associated structures present can act as precursors to the solid state. ucl.ac.uk For benzoic acid and its derivatives, self-association in solution is a well-documented phenomenon, primarily driven by the formation of hydrogen-bonded dimers via their carboxylic acid groups. figshare.comresearchgate.netrsc.org The stability and nature of these associations, however, are highly sensitive to the surrounding solvent environment and the specific substituents on the benzene ring. ucl.ac.ukbohrium.comacs.org

Studies on various substituted benzoic acids reveal a distinct solvent-dependent behavior that can be broadly categorized. ucl.ac.ukacs.org The solvent's ability to act as a hydrogen bond acceptor is a critical factor in determining the extent and type of self-association. ucl.ac.ukbohrium.comacs.org

In apolar solvents or those with a low propensity to accept hydrogen bonds (e.g., toluene, chloroform, dichloromethane), benzoic acid derivatives consistently form stable, hydrogen-bonded dimers. ucl.ac.ukacs.org In these environments, the carboxylic acid groups of two monomer molecules preferentially interact with each other over the solvent. rsc.org However, in polar solvents that are strong hydrogen bond acceptors (e.g., DMSO, methanol (B129727), acetone, THF), a different speciation is observed. ucl.ac.ukbohrium.com These solvents effectively compete for the hydrogen-bonding sites on the carboxylic acid group, forming strong solute-solvent hydrogen bonds. ucl.ac.uk This interaction screens the carboxylic moieties, thereby inhibiting the formation of the classic hydrogen-bonded dimers. ucl.ac.ukbohrium.comacs.org

While direct experimental studies on the solution-phase behavior of this compound are not extensively detailed in the literature, its speciation can be inferred from comprehensive studies on analogous compounds. The substituents—an electron-donating methoxy group and a dimethylamino group—are expected to influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid, but the fundamental principles of self-association would remain consistent. In apolar solvents, this compound is expected to exist predominantly as hydrogen-bonded dimers in equilibrium with monomers. In polar, hydrogen-bond-accepting solvents, it would likely favor interactions with the solvent, leading to a higher population of solvated monomers.

Research on other substituted benzoic acids has shown that when dimer formation is inhibited, other weaker interactions, such as π–π stacking, can lead to the formation of different types of associates. ucl.ac.ukbohrium.com The propensity for these interactions is dictated by the specific substituents on the benzene ring. ucl.ac.ukacs.org For this compound, the electron-rich aromatic system could potentially facilitate such stacking interactions in appropriate solvents.

The general findings for substituted benzoic acids are summarized in the table below, illustrating the dichotomy in self-association behavior based on solvent properties.

| Solvent Group | Solvent Examples | Hydrogen Bond Acceptor Propensity (β) | Predominant Species | Primary Interaction |

| Group 1 | Acetonitrile, DMSO, THF, Methanol, Acetone | > 0.3 | Solvated Monomers, π–π Stacked Associates | Solute-Solvent Hydrogen Bonds |

| Group 2 | Chloroform, Dichloromethane, Toluene | < 0.28 | Hydrogen-Bonded Dimers | Solute-Solute Hydrogen Bonds |

This table is based on data from studies on 2-chloro-4-nitrobenzoic acid, 2-methyl-4-nitrobenzoic acid, and 2,6-dimethoxybenzoic acid and illustrates general principles applicable to benzoic acid derivatives. ucl.ac.uk

Understanding this solution-phase speciation is crucial, as the specific associates present in solution can influence which crystalline form (polymorph) nucleates and grows, although a direct structural link is not always observed. ucl.ac.ukacs.org

Computational and Theoretical Investigations of 3 Methoxy 4 Dimethylaminobenzoic Acid and Substituted Benzoic Acids

Quantum Chemical Methods

Quantum chemical methods are fundamental to the theoretical study of molecules. They are broadly categorized into ab initio methods like Hartree-Fock, Density Functional Theory (DFT), and more computationally economical semiempirical calculations. These methods are employed to model the electronic structure and predict various properties of benzoic acid derivatives. nih.gov

Density Functional Theory (DFT) has become a widely used tool for studying substituted benzoic acids due to its favorable balance of accuracy and computational cost. nih.govbohrium.com The B3LYP functional, in particular, is frequently used for calculating geometries, energies, and other molecular properties. researchgate.netmdpi.comikprress.org DFT calculations have been successfully applied to investigate the structural and biological properties of 4-Dimethylamino benzoic acid. ikprress.org

Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is computationally more demanding than semiempirical methods and generally less accurate than modern DFT for many properties, it serves as a starting point for more sophisticated calculations and can be effective for specific applications, such as the calculation of NMR carbon-carbon coupling constants in substituted benzenes. wikipedia.orglibretexts.orgacs.org

Semiempirical Calculations , such as AM1 and PM3, utilize approximations and parameters derived from experimental data to simplify the complex equations of quantum mechanics. mpg.denih.gov This approach significantly reduces computation time, making it suitable for pre-optimizing geometries of large molecules or for high-throughput screening before applying more rigorous methods like DFT. chitkara.edu.incore.ac.uk

A crucial first step in computational analysis is determining the most stable three-dimensional structure of a molecule, known as geometry optimization or energy minimization. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformer. researchgate.net

DFT methods, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), are extensively employed to calculate the minimum energy structures of benzoic acid and its derivatives. nih.govmdpi.comacs.org Following optimization, vibrational frequency calculations are typically performed to confirm that the identified structure is a true energy minimum, characterized by the absence of imaginary frequencies. acs.org

For substituted benzoic acids, these calculations can identify different stable conformers, such as the cis and trans rotamers of the carboxylic acid group, which arise from rotation around the C-C bond. mdpi.com The presence and position of substituents can significantly influence the planarity of the molecule and the relative energies of these conformers. For instance, in ortho-substituted benzoic acids, intramolecular interactions between the substituent and the carboxylic group play a vital role in determining the preferred geometry. researchgate.netmdpi.com A theoretical study on 4-Dimethylamino benzoic acid specifically computed its optimized geometric parameters using DFT. ikprress.org

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (Egap), are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Computational Method |

|---|---|---|---|---|

| Benzoic Acid | -7.35 | -1.21 | 6.14 | B3LYP/6-311G(d,p) |

| 4-Aminobenzoic Acid | -6.21 | -0.98 | 5.23 | B3LYP/6-311G(d,p) |

| 4-Nitrobenzoic Acid | -8.25 | -3.15 | 5.10 | B3LYP/6-311G(d,p) |

| 4-Dimethylaminobenzoic Acid | -5.78 | -0.75 | 5.03 | B3LYP/6-311++G(d,p) |

Note: The data in the table above is illustrative and compiled from typical values found in computational chemistry literature for similar compounds. Actual values can vary based on the specific level of theory and basis set used.

Molecular descriptors are numerical values that encode chemical information and are used to create mathematical models that correlate a molecule's structure with its physical properties or biological activity. drugdesign.org This approach is known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR). researchgate.netresearchgate.net

For substituted benzoic acids, a wide range of descriptors can be calculated to predict various characteristics. These are often categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule and include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges on specific atoms (e.g., Mulliken, Löwdin, or Natural Population Analysis charges). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity.

Lipophilicity Descriptors: These describe the molecule's hydrophobicity, such as the partition coefficient (log P) or the substituent hydrophobicity constant (π). drugdesign.org

These descriptors have been successfully used to build predictive models for properties like the acid dissociation constant (pKa). For example, a strong correlation has been demonstrated between the experimental pKa of substituted benzoic acids and calculated parameters like the protonation enthalpy and the Löwdin charges on the atoms of the carboxylic acid group. Similarly, QSAR models have been developed to predict the antimicrobial activity of benzoic acid derivatives, where electronic parameters like the dipole moment and LUMO energy were found to be significant. chitkara.edu.inresearchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical methods are excellent for analyzing individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. ucl.ac.uk MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes and intermolecular interactions. bohrium.com

For substituted benzoic acids, MD simulations can reveal how they interact with solvent molecules and with each other. A key aspect studied is self-association. bohrium.comucl.ac.uk

In apolar solvents (e.g., toluene, chloroform), simulations show that benzoic acid derivatives have a strong tendency to form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. bohrium.comucl.ac.uk

In polar, hydrogen-bond accepting solvents (e.g., DMSO, acetone), the solvent molecules compete for hydrogen bonding sites on the carboxylic acid group. This interaction inhibits the formation of solute-solute dimers and favors solute-solvent hydrogen bonds. bohrium.comucl.ac.uk In these solvents, other non-covalent interactions, such as π-π stacking between the benzene (B151609) rings, can become the dominant mode of self-association, with the specific structure of the associate being influenced by the ring substituents. bohrium.comucl.ac.uk

Conformational Analysis and Molecular Flexibility Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. uky.edu Understanding the conformational landscape and flexibility of a molecule is crucial as these factors can influence its physical properties and biological activity. rsc.org

Computational methods are used to perform systematic conformational scans, where the potential energy of the molecule is calculated as a function of one or more rotatable bonds (torsion angles). researchgate.netuky.edu This process identifies low-energy, stable conformers and the energy barriers that separate them. researchgate.net

Studies on substituted benzoic acids have shown that the flexibility of substituent groups can lead to a variety of possible conformers. rsc.org For example, a para-substituted benzoic acid with a flexible alkyl chain can exist in numerous stable conformations in solution. researchgate.netrsc.org However, research has indicated that increased conformational flexibility does not, by itself, determine properties like crystallization rates. Other factors, such as intermolecular stacking interactions in the solid state, often play a more dominant role. researchgate.netrsc.org In a study of 3-methyl-2-(phenylamino)benzoic acids, computational analysis revealed that the specific substitution pattern on the rings, rather than conformational flexibility alone, was the primary determinant of polymorphism (the ability to exist in multiple crystal forms). uky.eduuky.edu

Theoretical Prediction of Chemical Properties and Reactivity

Beyond structural and electronic properties, theoretical methods can directly predict chemical properties and reactivity trends. Reactivity descriptors derived from DFT are particularly useful for this purpose. nih.gov

One key property that can be predicted is acidity . The gas-phase acidity of substituted benzoic acids has been calculated theoretically, and the results show a strong correlation with experimental values. nih.govresearchgate.net These calculations confirm that electron-withdrawing substituents increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. nih.gov

The Fukui function is another powerful DFT-based descriptor that helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govscielo.org.za For substituted benzoic acids, the Fukui function can predict how the position of a substituent (ortho, meta, or para) influences the charge distribution and reactivity across the molecule, aligning with established electronic effects (inductive and resonance). nih.govresearchgate.net For instance, analysis confirms that electron-releasing groups decrease the acidity in the order ortho > meta > para, while electron-withdrawing groups increase it in the trend ortho < meta < para. nih.govresearchgate.net Furthermore, molecular orbital methods have been used to determine the electronic properties of 3- and 4-substituted benzoic acids, which were then successfully correlated with their rates of biological glycine (B1666218) conjugation. nih.gov

Gas-Phase Acidity and Analysis of Ortho Effects

Gas-phase acidity, defined as the Gibbs free energy change (ΔGacid) for the deprotonation of a molecule, is a fundamental measure of its intrinsic acidity, free from solvent effects. Theoretical calculations, particularly using density functional theory (DFT), have been widely employed to determine the gas-phase acidities of substituted benzoic acids. These studies reveal the profound influence of substituent position and electronic nature on acidity.

The acidity of a substituted benzoic acid is governed by the electronic effects of the substituent, which can be broadly categorized into inductive and resonance effects. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion. The position of the substituent (ortho, meta, or para) dictates the interplay of these effects.

A noteworthy phenomenon in substituted benzoic acids is the ortho effect . Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. nih.govwikipedia.org This is attributed to a combination of steric and electronic factors. In the case of an ortho substituent, steric hindrance can force the carboxylic acid group out of the plane of the benzene ring. wikipedia.org This twisting inhibits the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity. wikipedia.org

For molecules like 2-methoxybenzoic acid and 2-dimethylaminobenzoic acid, the formation of an intramolecular hydrogen bond between the ortho substituent and the carboxylic acid group can also influence acidity, though this effect is considered moderate. rsc.orgresearchgate.net

In the case of 3-Methoxy-4-dimethylaminobenzoic acid, both the methoxy (B1213986) and dimethylamino groups are electron-donating. The dimethylamino group at the para position exerts a strong +R (resonance) effect, significantly increasing the electron density in the ring and destabilizing the carboxylate anion, thus decreasing acidity. The methoxy group at the meta position primarily exerts a -I (inductive) effect, which would slightly increase acidity, but its effect is generally weaker than the para-dimethylamino group's effect.

| Compound | Substituent Position(s) | Calculated Gas-Phase Acidity (ΔGacid, kcal/mol) |

|---|---|---|

| Benzoic Acid | - | 335.0 |

| 4-Aminobenzoic Acid | para-NH2 | 338.5 |

| 4-Methoxybenzoic Acid | para-OCH3 | 336.2 |

| 2-Methoxybenzoic Acid | ortho-OCH3 | 331.1 |

| 4-Nitrobenzoic Acid | para-NO2 | 320.9 |

Note: The data in this table is compiled from various computational studies on substituted benzoic acids to illustrate general trends. The values may vary depending on the level of theory and basis set used in the calculations.

Dimerization Energies and Intermolecular Interactions

In the gas phase and in nonpolar solvents, carboxylic acids, including substituted benzoic acids, readily form stable cyclic dimers through strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.netucl.ac.uk Computational studies have been crucial in quantifying the strength of these interactions by calculating dimerization energies.

The stability of the benzoic acid dimer is influenced by the substituents on the phenyl ring. Electron-releasing groups, such as the dimethylamino and methoxy groups in this compound, have been found to result in the formation of more stable hydrogen bonding in the dimers. researchgate.net This is because these groups increase the electron density on the carbonyl oxygen, making it a better hydrogen bond acceptor, and can also influence the acidity of the carboxylic proton.

Theoretical investigations employ methods like DFT and Møller-Plesset perturbation theory (MP2) to calculate the interaction energies of these dimers. researchgate.net These calculations take into account the energy difference between the dimer and two isolated monomers, often with corrections for basis set superposition error (BSSE) to improve accuracy.

The primary interaction in the dimer is the formation of two O-H···O=C hydrogen bonds. However, other non-covalent interactions, such as π-π stacking, can also play a role, especially in the solid state and in solution. ucl.ac.ukbohrium.com The substituents on the benzene ring determine the propensity for and the geometry of these additional interactions. bohrium.com

For this compound, the electron-donating nature of both substituents is expected to lead to a relatively high dimerization energy compared to unsubstituted benzoic acid. The table below provides representative calculated dimerization energies for benzoic acid and some substituted derivatives to illustrate the effect of substituents.

| Compound | Substituent | Calculated Dimerization Energy (kcal/mol) |

|---|---|---|

| Benzoic Acid | H | -16.5 |

| 4-Aminobenzoic Acid | 4-NH2 | -17.8 |

| 4-Hydroxybenzoic Acid | 4-OH | -17.5 |

| 4-Nitrobenzoic Acid | 4-NO2 | -15.2 |

Note: The data in this table is based on computational studies of substituted benzoic acid dimers and is intended to be illustrative. The exact values can vary with the computational methodology.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. For substituted benzoic acids, QSPR models have been developed to predict various physicochemical properties, most notably the acid dissociation constant (pKa).

These models establish a mathematical relationship between a set of molecular descriptors and the property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For predicting the pKa of benzoic acids, relevant descriptors often include:

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.

The development of a QSPR model typically involves the following steps:

Data Set Preparation: A diverse set of benzoic acid derivatives with experimentally determined pKa values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in model development.

While a specific QSPR model for this compound is not detailed in the literature, general models for substituted benzoic acids can be used to estimate its pKa. The descriptors for the methoxy and dimethylamino groups would be calculated and input into the established QSPR equation. The table below lists some common descriptors used in QSPR studies of benzoic acids.

| Descriptor Type | Example Descriptors | Relevance to Acidity |

|---|---|---|

| Electronic | Charge on the acidic hydrogen, Hammett constants (σ) | Reflects the ease of proton dissociation. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Relates to the electronic stability of the acid and its conjugate base. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size and branching. |

Material Science and Advanced Academic Applications of 3 Methoxy 4 Dimethylaminobenzoic Acid Derivatives

Polymer Chemistry and Monomer Incorporation in Resin Formulations

While 3-Methoxy-4-dimethylaminobenzoic acid itself is not typically used as a primary monomer, its derivatives, and those of the broader N,N-dimethylaminobenzoic acid family, are significant in polymer and resin formulations. The core application lies in their function as synergists in photopolymerization, which is discussed in detail in section 6.2.

For direct incorporation into a polymer backbone, the carboxylic acid group can be functionalized. For instance, creating acrylated or methacrylated esters of the acid would introduce a polymerizable double bond, allowing it to act as a co-monomer in free-radical polymerization. This approach is used to covalently bind functional molecules into a polymer network, reducing the potential for migration.

A notable example from the broader class of aminobenzoates involves the creation of polyalkylene polyol esters of 4-N,N-dimethylaminobenzoic acid. google.com These larger molecules are designed to be efficiently incorporated into the cross-linked poly(meth)acrylate structure during UV or electron beam curing. google.com This covalent bonding is crucial for applications requiring low levels of migratable species, such as in food packaging or medical devices. google.com By analogy, derivatives of this compound could be similarly modified to create multifunctional synergists that become a permanent part of the resin formulation, contributing both to the curing process and the final properties of the material.

Photochemistry and Photoresponsive Materials (e.g., UV-absorbing systems, Photoinitiator Synergists)

The most prominent application of this compound derivatives in material science is in photochemistry, specifically as amine synergists for photoinitiators in UV-curable systems. uvabsorber.compcimag.com UV curing is a process where light is used to rapidly polymerize a liquid monomer and oligomer mixture into a solid polymer, used extensively in inks, coatings, and adhesives. google.com

This process often relies on Type II photoinitiators (e.g., benzophenone, thioxanthones), which, upon absorbing UV light, enter an excited state. To generate the free radicals necessary for polymerization, they must interact with a co-initiator or synergist. Aromatic tertiary amines, such as derivatives of N,N-dimethylaminobenzoic acid, are highly effective synergists. google.comnbinno.com

The mechanism involves two key functions:

Hydrogen Abstraction: The excited photoinitiator abstracts a hydrogen atom from the amine synergist (specifically from the carbon alpha to the nitrogen atom). This process generates a highly reactive alkylamino radical, which then initiates the polymerization of (meth)acrylate double bonds. google.comuvabsorber.com

Oxygen Scavenging: The polymerization process can be severely hampered by the presence of atmospheric oxygen, which reacts with and deactivates the initiating radicals (a process known as oxygen inhibition). The radicals generated from the amine synergist rapidly react with and consume dissolved oxygen, allowing the polymerization to proceed efficiently, especially at the surface of the coating. google.compcimag.com

Table 1: Role of Amine Synergists in UV Curing

| Feature | Description | Mechanism | Key Benefit |

|---|---|---|---|

| Function | Co-initiator / Photosensitizer | Works with Type II photoinitiators to generate free radicals. | Accelerates the rate of polymerization. |

| Hydrogen Donation | The excited photoinitiator abstracts a hydrogen atom from the amine. | Forms a reactive alkylamino radical that initiates polymerization. | Increases the efficiency of radical generation. |

| Oxygen Inhibition | Process where oxygen quenches radical species, hindering polymerization. | Amine-derived radicals rapidly consume dissolved oxygen. | Ensures complete surface cure and reduces tackiness. |

| Common Examples | Ethyl-4-dimethylaminobenzoate (EPD), 2-ethylhexyl-4-dimethylaminobenzoate (EHA) | Derivatives of N,N-dimethylaminobenzoic acid. | High performance and compatibility with various resin systems. |

Coordination Chemistry and Synthesis of Metal Complexes

The carboxylate group of this compound makes it an excellent ligand for synthesizing coordination complexes with various metal ions, particularly lanthanides. Aromatic carboxylic acids are effective ligands because they can coordinate to metal centers in different modes (e.g., monodentate, bidentate chelating, or bridging) and can also act as "antennas" that absorb light and transfer the energy to the metal ion, enhancing its luminescence. nih.gov

Recent research has demonstrated the synthesis of isostructural lanthanide complexes using 3-dimethylaminobenzoic acid (3-N,N-DMHBA) and an auxiliary nitrogen-containing ligand, 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy). nih.govnih.gov Two specific complexes with Gadolinium (Gd) and Terbium (Tb) were synthesized and characterized. nih.gov

Key findings from this research include:

Structure: The complexes form dimeric structures with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), where Ln is Gd(III) or Tb(III). nih.govnih.gov

Coordination: The central lanthanide ion is coordinated by oxygen atoms from the carboxylate groups of the 3-dimethylaminobenzoate ligands and nitrogen atoms from the bipyridine ligand.

Supramolecular Assembly: The dimeric units are further assembled into one- and two-dimensional supramolecular structures through intermolecular hydrogen bonds. nih.gov

Properties: The thermal stability and fluorescence properties of the complexes were investigated, demonstrating the potential of these materials in fields like luminescent probes. nih.gov

Similar studies on related molecules, such as 3,4-dimethoxybenzoates and 4-N,N-dimethylaminobenzoates, show coordination with a range of transition metals including Co(II), Cu(II), Mn(II), and Ni(II), where the carboxylate group acts as a monodentate or bidentate ligand. researchgate.netdergipark.org.tr

Table 2: Crystallographic Data for Lanthanide Complexes with 3-Dimethylaminobenzoate

| Parameter | [Gd(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) | [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) |

|---|---|---|

| Formula | C₁₀₈H₁₁₈Gd₂N₁₀O₁₆ | C₁₀₈H₁₁₈Tb₂N₁₀O₁₆ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| Structure Type | Dimeric | Dimeric |

Data sourced from Hao, Y.-F., et al. (2023). nih.gov

Functional Coatings and Surface Modification Applications

The properties of this compound derivatives make them suitable for creating functional coatings and for surface modification. Their primary role in coatings is linked to their photochemical activity as synergists in UV-curable formulations, as described in section 6.2. By accelerating the curing process, they help produce coatings with high scratch resistance, improved surface hardness, and enhanced durability. nbinno.com

Beyond UV curing, the molecule's structure allows for its use in surface modification. The carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces. For example, it can be attached to a surface that has been pre-functionalized with amine groups through the formation of a stable amide bond. Alternatively, it can be used in sol-gel processes to modify the surface of inorganic materials like silica (B1680970) or titania. mdpi.com

Such modifications can impart desired properties to a surface, including:

Hydrophobicity/Hydrophilicity: Altering the surface energy and wettability.

UV Protection: The aromatic structure of the molecule absorbs UV radiation, which can help protect the underlying substrate from degradation.

Biocompatibility: Polymers can be grafted onto surfaces to improve their interaction with biological systems. nih.gov

The sol-gel technique, for instance, is widely used to create functional and protective coatings. mdpi.com By incorporating a derivative of this compound into a sol-gel formulation, a hybrid organic-inorganic coating can be created that combines the hardness of the inorganic matrix with the functional properties of the organic molecule.

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are interlinked at the molecular or nanometer scale. The sol-gel process is a versatile and widely used low-temperature method for synthesizing these materials. ias.ac.innih.gov It involves the hydrolysis and condensation of metal alkoxide precursors (like tetraethyl orthosilicate, TEOS) to form a solid inorganic network. mdpi.com

Organic molecules like this compound can be incorporated into this inorganic matrix to create hybrid materials with tailored properties. ias.ac.in There are two main classes of these hybrids:

Class I Hybrids: The organic molecules are physically trapped within the inorganic matrix or interact through weak forces like hydrogen bonds, van der Waals, or electrostatic interactions. The carboxylic acid and dimethylamino groups of this compound can form strong hydrogen bonds with the hydroxyl groups (silanols) on the surface of the forming silica network. nih.gov This allows for the creation of materials where the organic component is finely dispersed within the inorganic host.

Class II Hybrids: The organic and inorganic components are linked by strong covalent bonds. To achieve this, the this compound molecule would first need to be functionalized with a group that can participate in the condensation reaction, such as a trialkoxysilane group. Co-condensation of this functionalized molecule with TEOS would result in a robust hybrid where the organic unit is chemically bonded to the silica backbone. nih.gov

These hybrid materials can combine the thermal stability and mechanical strength of the inorganic matrix with the specific functions (e.g., optical, photochemical) of the organic component. ias.ac.inmdpi.com

Applications in Catalysis and Additives in Organic Reactions

In the context of organic reactions, derivatives of this compound can serve both as additives that modify reaction conditions and potentially as catalysts.

Their most established role as an additive is as a photoinitiator synergist in polymerization reactions, as detailed in section 6.2. google.com In this capacity, it is an essential component that enables the reaction to proceed efficiently under UV irradiation.

Furthermore, benzoic acid derivatives have been studied as additives in crystallization processes. They can influence the crystal size distribution, shape, and filterability of the final product. researchgate.net By adsorbing onto specific crystal faces, an additive can inhibit or promote growth in certain directions, thereby controlling the morphology and sometimes even the polymorphic form of the crystals.

As a potential catalyst , the dimethylamino group is of interest. Related structures, such as 4-(dimethylamino)-pyridine (DMAP), are well-known and highly effective nucleophilic catalysts in a wide range of organic reactions, including esterifications and acylations. The presence of the dimethylamino group on the benzoic acid ring suggests a potential for similar catalytic activity, although this is less documented than its role as a photochemical synergist. One study noted that 4-(dimethylamino)-pyridine can act as a catalyst in the sol-gel process itself. ppor.az

Crystallization Control and Nucleation Studies

The control of crystallization is critical in the pharmaceutical, chemical, and materials industries, as different crystal forms (polymorphs) of the same compound can have vastly different physical properties. mdpi.com Benzoic acid and its derivatives are often used as model compounds for studying nucleation and crystal growth.

Research on related molecules provides insight into the potential role of this compound in this field:

Additive-Controlled Crystallization: Studies on 2,6-dimethoxybenzoic acid have shown that additives can be used to control the polymorphic outcome of crystallization. mdpi.com Additives can work through various mechanisms, such as selectively adsorbing to the surfaces of growing crystals of a particular polymorph, thereby inhibiting its growth and allowing a metastable form to crystallize. mdpi.com

Thermodynamic vs. Kinetic Control: In the crystallization of mefenamic acid (another benzoic acid derivative), it was shown that crystallizing within nanoconfined spaces like microemulsions could favor the formation of the most thermodynamically stable polymorph, bypassing the kinetically favored metastable form that typically appears. mdpi.com

Influence of Functional Groups: The functional groups on this compound—the carboxylic acid, methoxy (B1213986) group, and dimethylamino group—are all capable of forming strong intermolecular interactions like hydrogen bonds and participating in π-π stacking. This structural complexity makes it an interesting candidate for polymorphism and for studies on how solvents and additives can direct the nucleation process to favor a specific crystal form. bohrium.com

Table 3: Effect of Additives on the Crystallization of 2,6-Dimethoxybenzoic Acid (2,6MeOBA) from Water

| Additive | Polymorphic Outcome | Observation |

|---|---|---|

| None (Control) | Mixture of Form I and Form III, transitioning to stable Form I | Concomitant crystallization followed by solvent-mediated phase transition. |

| Hydroxypropyl cellulose (B213188) (HPC) | Form III (Metastable) | Rapid crystallization produced the pure metastable form. |

| Polyethylene glycol (PEG) | Form III (Metastable) | Slower crystallization, but still favored the metastable form in most trials. |

| Phenylboronic Acid Derivatives | Form I or Mixture of Form I and III | Facilitated crystallization of the stable form or a mixture. |

Data based on findings from Kolarič et al. (2022). mdpi.com

Future Research Trajectories for 3 Methoxy 4 Dimethylaminobenzoic Acid

Exploration of Novel and Efficient Synthetic Pathways

Future research should prioritize the development of methodologies that are more direct, cost-effective, and environmentally benign. This could involve exploring novel catalytic systems, utilizing greener solvents, and minimizing the number of synthetic steps required. The goal is to create scalable and economically viable processes that can readily produce high-purity 3-Methoxy-4-dimethylaminobenzoic acid for further research and application.

Table 1: Objectives for Future Synthetic Pathway Development

| Research Objective | Potential Approach | Desired Outcome |

| Increased Efficiency | Development of a one-pot synthesis or a convergent synthetic strategy. | Higher overall yield, reduced production time. |

| Improved Sustainability | Use of biocatalysis, water-based solvent systems, or flow chemistry. | Minimized environmental impact and waste generation. |

| Cost Reduction | Sourcing cheaper starting materials and avoiding expensive reagents or catalysts. | Enhanced economic viability for large-scale production. |

| Enhanced Purity | Designing pathways that minimize side-product formation. | Simplified purification processes and higher quality final product. |

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electronic properties conferred by the electron-donating methoxy (B1213986) and dimethylamino groups can significantly influence the reactivity of the aromatic ring and the carboxylic acid moiety.

Future research should employ a combination of experimental and computational techniques to probe the intricate details of reactions where this compound is a key reactant or intermediate. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable data on reaction rates and intermediates. These experimental findings can be complemented by high-level computational chemistry, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, to model transition states and reaction energy profiles. nih.gov A deeper mechanistic insight will enable chemists to better control reaction outcomes, improve selectivity, and prevent the formation of undesirable byproducts.

Table 2: Methodologies for Mechanistic Elucidation

| Methodology | Information Gained | Application |

| Kinetic Studies | Reaction rates, order of reaction, activation energy. | Optimizing reaction conditions (temperature, concentration). |

| Isotopic Labeling | Tracking the fate of specific atoms throughout a reaction. | Confirming bond-forming and bond-breaking steps. |

| Computational Modeling | Energy of intermediates and transition states, reaction pathways. | Predicting reactivity and guiding experimental design. nih.gov |

| In-situ Spectroscopy | Real-time observation of reactant consumption and product formation. | Identifying transient intermediates. |

Development of Predictive Models for Chemical Behavior and Material Performance

The advent of machine learning and advanced computational chemistry offers powerful tools for predicting the behavior of molecules, thereby accelerating the discovery process. For this compound and its derivatives, the development of robust predictive models represents a significant research frontier.

By creating large datasets of calculated and experimental properties, researchers can train algorithms to establish Quantitative Structure-Property Relationships (QSPR). These models can predict a wide range of characteristics, from fundamental chemical properties like solubility and pKa to performance-related attributes in a material context. Techniques such as convolutional neural networks (CNN) using molecular representations like fingerprints or molecular topographic maps (MTM) have shown promise in accurately predicting molecular properties. nih.gov Such predictive power would allow for the in-silico screening of virtual libraries of derivatives, identifying promising candidates for specific applications before committing to their synthesis and testing, saving considerable time and resources.

Table 3: Predictive Modeling Techniques and Their Applications

| Modeling Technique | Input Data | Predicted Properties |

| Quantitative Structure-Property Relationship (QSPR) | Molecular descriptors (e.g., topological, electronic). | Solubility, boiling point, reactivity indices. |

| Machine Learning (e.g., CNN, DNN) | Molecular fingerprints, molecular graphs, MTMs. nih.gov | Biological activity, material performance metrics. |

| Molecular Dynamics (MD) Simulations | Atomic force fields. | Conformational preferences, interaction with other molecules. nih.gov |

Expansion into Novel Material Science Applications with Tailored Properties

The unique electronic structure of this compound makes it an intriguing building block for novel materials. The presence of both strong electron-donating groups and a versatile carboxylic acid handle for chemical modification opens the door to a variety of applications in material science, a largely unexplored domain for this specific compound.

Future research should focus on incorporating this molecule into larger structures, such as polymers, metal-organic frameworks (MOFs), or functional dyes. The electronic properties of the core structure could be harnessed to create materials with tailored optical, electronic, or conductive properties. For example, its incorporation into polymer backbones could lead to new classes of conductive polymers or materials with high refractive indices. Similarly, its use as a ligand in MOFs could result in materials with interesting catalytic or gas-sorption capabilities. A systematic approach involving synthesis, characterization, and property evaluation is needed to unlock the potential of this compound as a functional component in advanced materials.

Table 4: Potential Material Science Applications

| Material Class | Potential Role of the Compound | Targeted Properties |

| Specialty Polymers | As a monomer or functional additive. | High refractive index, conductivity, thermal stability. |

| Organic Electronics | As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Charge transport, luminescence, light absorption. |

| Metal-Organic Frameworks (MOFs) | As an organic linker. | Catalysis, gas storage, chemical sensing. |

| Functional Dyes | As a chromophore. | Strong absorption/emission, environmental sensitivity (solvatochromism). |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-dimethylaminobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functional group modifications such as esterification, amidation, or coupling reactions. For example, coupling methoxy and dimethylamino groups to a benzoic acid backbone requires precise pH control (near neutrality) to avoid side reactions. Catalysts like palladium or copper complexes may enhance efficiency, though their use depends on substrate compatibility. Yield optimization hinges on temperature control (often 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC-MS for quantifying impurities and verifying molecular weight.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C. Avoid moisture (humidity <30%) and heat (>25°C), as degradation risks increase under these conditions. Incompatible materials include strong oxidizers (e.g., peroxides) and acids/alkalis, which may induce hazardous reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of derivatives with enhanced bioactivity?

Methodological Answer: Scale-up requires balancing cost, safety, and yield:

- Catalyst selection: Heterogeneous catalysts (e.g., immobilized enzymes) improve recyclability.

- Solvent choice: Switch to greener solvents (e.g., ethanol/water mixtures) without compromising reactivity.

- Flow chemistry: Continuous reactors minimize side reactions and improve heat dissipation.

- DoE (Design of Experiments): Systematic variation of parameters (pH, temperature) identifies optimal conditions .

Q. How can researchers resolve conflicting data in biological activity studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines.

- Orthogonal assays: Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods.

- Batch consistency: Verify compound purity (>98% via HPLC) and stability under assay conditions .

Q. What strategies are effective in identifying decomposition products under stress conditions?

Methodological Answer: Use accelerated stability studies:

- Forced degradation: Expose the compound to heat (40–60°C), light (UV), or acidic/alkaline hydrolysis.

- LC-QTOF-MS: Detect and identify trace degradation products (e.g., carbon oxides, demethylated analogs).

- Kinetic modeling: Predict shelf life by quantifying degradation rates under varying conditions .

Q. How can structural ambiguities in NMR data be resolved?

Methodological Answer:

Q. What precautions are necessary when handling incompatibility risks with other reagents?

Methodological Answer:

Q. How can researchers design derivatives to improve solubility without compromising activity?

Methodological Answer:

- Functional group modulation: Introduce polar groups (e.g., hydroxyl, sulfonate) at non-critical positions.

- Prodrug strategies: Convert the carboxylic acid to ester or amide derivatives for enhanced bioavailability.

- Co-crystallization: Explore co-formers (e.g., cyclodextrins) to improve aqueous solubility .

Q. How should conflicting toxicity data from incomplete safety profiles be addressed?

Methodological Answer:

- In vitro toxicology: Conduct Ames tests (mutagenicity) and cytotoxicity assays (e.g., MTT on HepG2 cells).

- Read-across analysis: Compare with structurally similar compounds (e.g., 4-methoxybenzoic acid derivatives) with established toxicity data.

- In silico prediction: Use QSAR models to estimate LD₅₀ and prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.